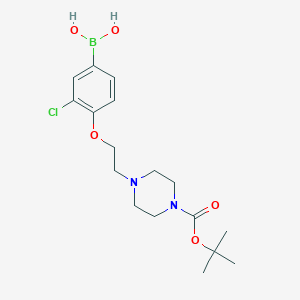
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine (3-Br-2,4-DHP-6-TFP) is a new organic compound that has recently been synthesized and studied for its potential applications in the fields of chemistry and biology. 3-Br-2,4-DHP-6-TFP is a brominated derivative of 2,4-dihydroxy-6-(trifluoromethyl)pyridine (2,4-DHP-6-TFP), a compound that has been studied extensively for its biological properties. 3-Br-2,4-DHP-6-TFP is a versatile compound that can be used in a variety of applications, from organic synthesis to drug discovery.
Scientific Research Applications
Spectroscopic and Optical Studies
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine and related compounds have been characterized using spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods provide detailed information about the molecular structure and properties. For example, the study by Vural and Kara (2017) on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, utilized density functional theory (DFT) for spectroscopic characterization and revealed insights into non-linear optical (NLO) properties and interactions with DNA (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives
The compound is also used in the synthesis of various pyridine derivatives. For instance, the synthesis of Pyrazolo[1,5‐a]Pyridines, as described by Greszler and Stevens (2009), involves a compound structurally similar to 3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine. This synthesis is significant in the field of organic chemistry, particularly in the creation of complex molecules (Greszler & Stevens, 2009).
Chemical Functionalization
The compound plays a role in the chemical functionalization of pyridines. Research by Cottet et al. (2004) explored the conversion of similar compounds into various carboxylic acids, demonstrating the compound's versatility in chemical reactions (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Microwave-Assisted Synthesis
In the field of medicinal chemistry, the compound has been utilized in microwave-assisted synthesis processes. Jha and Ramarao (2017) reported the efficient synthesis of novel compounds using a similar structure, highlighting its application in the development of potential therapeutic agents (Jha & Ramarao, 2017).
properties
IUPAC Name |
3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUZXTMLSOIHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















